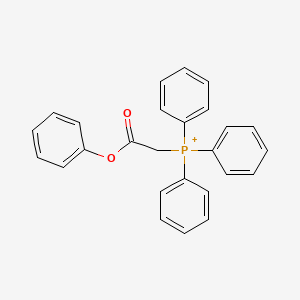![molecular formula C30H32O2 B14332118 6,6'-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one] CAS No. 111873-86-0](/img/structure/B14332118.png)
6,6'-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one] is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one] typically involves the reaction of specific starting materials under controlled conditions. One common method involves the use of 2-hydroxy-4-octyloxybenzophenone and 1,2-ethylenediamine in tetrahydrofuran (THF) as the solvent . The reaction is carried out under reflux conditions to ensure complete reaction and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
6,6’-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above are typically carried out under specific conditions to ensure high efficiency and selectivity. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
6,6’-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,6’-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one] involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- (E)-6,6’-(Ethene-1,2-diyl)bis(3-nitrobenzenesulfonic acid)
- (E)-4,4’-(Ethene-1,2-diyl)bis(6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one)
- (1E,2E)-1,2-Bis(2,6-diisopropylphenylimino)ethane
Uniqueness
6,6’-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one] is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications where stability and reactivity are crucial.
Properties
CAS No. |
111873-86-0 |
|---|---|
Molecular Formula |
C30H32O2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
6-[2-(1,4-dimethyl-3-oxo-6-propan-2-ylinden-5-yl)ethenyl]-3,7-dimethyl-5-propan-2-ylinden-1-one |
InChI |
InChI=1S/C30H32O2/c1-15(2)23-13-25-17(5)11-27(31)29(25)19(7)21(23)9-10-22-20(8)30-26(14-24(22)16(3)4)18(6)12-28(30)32/h9-16H,1-8H3 |
InChI Key |
KQSFVYQPIAKNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C(=C(C=C12)C(C)C)C=CC3=C(C=C4C(=CC(=O)C4=C3C)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


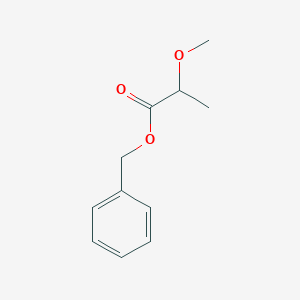
![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
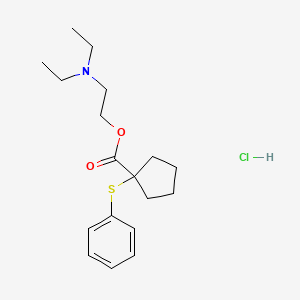

![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)
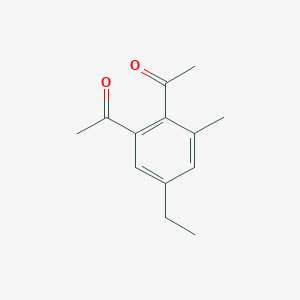
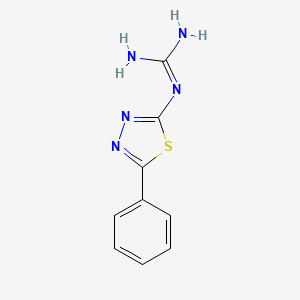
![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)
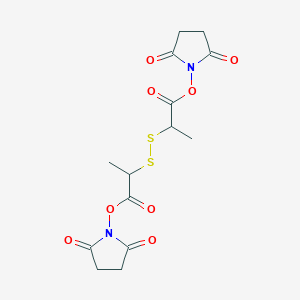
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)
![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)
